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Abstract
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene

located on chromosome 1p36, a region frequently deleted in a wide range of human cancers.

As a member of the SWI/SNF family of chromatin remodelers, CHD5 plays a pivotal role in

regulating gene expression through its influence on chromatin architecture. Its inactivation in

cancer is often not due to mutations but rather to epigenetic silencing mechanisms. This

technical guide provides an in-depth overview of the epigenetic regulation of the CHD5 gene,

focusing on DNA methylation, histone modifications, and non-coding RNA-mediated control.

Detailed experimental protocols and quantitative data are presented to serve as a valuable

resource for researchers in oncology, epigenetics, and drug development.

Introduction to CHD5 as a Tumor Suppressor
CHD5 is a key regulator of cellular processes including proliferation, apoptosis, and

senescence.[1] Its role as a tumor suppressor is well-established across numerous

malignancies, including neuroblastoma, glioma, colorectal, breast, lung, and ovarian cancers.

[2][3] Loss of CHD5 function is a significant event in tumorigenesis. Evidence suggests that

CHD5 exerts its tumor-suppressive effects in part through the positive regulation of the

p14ARF/p53 and p16INK4a/RB tumor suppressor pathways.[1] Overexpression of CHD5 has

been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

DNA Methylation-Mediated Silencing of CHD5
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One of the primary mechanisms for CHD5 inactivation in cancer is the hypermethylation of

CpG islands within its promoter region. This epigenetic modification leads to transcriptional

silencing of the gene, effectively removing its tumor-suppressive function.

Quantitative Data on CHD5 Promoter Methylation
The following table summarizes the frequency of CHD5 promoter methylation in various cancer

types and the effect of demethylating agents on its expression.
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Cancer Type
Cell
Line/Tissue

Percentage of
Promoter
Methylation

Fold Change
in CHD5
Expression
after 5-Aza-2'-
deoxycytidine
Treatment

Reference(s)

Gastric Cancer 7 cell lines 100%

Substantial

restoration of

expression

[3]

Gastric Cancer
15 primary

tumors
73.3% (11/15) Not Applicable [3]

Breast Cancer Primary Tumors
Significantly

higher in tumors

Expression

restored
[3]

Colorectal

Cancer
HCT-116 High Not specified [4]

Neuroblastoma
Cell lines with

1p36 deletion

Heavily

methylated

between -780

and -450 bp

Re-expressed [3]

Lung Cancer

Non-small cell

lung cancer cell

lines

Varies by cell line

(data not

quantified in

single study)

Induced from

undetectable

levels

[5]

Glioma Glioma tissues

Downregulated

due to

methylation

Not specified [6]

Chronic Myeloid

Leukemia
CML cell lines High Not specified [7]

Experimental Protocol: Bisulfite Sequencing of the
CHD5 Promoter
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Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-

nucleotide resolution. The following protocol provides a general framework that can be adapted

for the CHD5 promoter.

Materials:

Genomic DNA isolation kit

Sodium bisulfite and hydroquinone

DNA cleanup kit (e.g., Qiagen EpiTect Bisulfite Kit)

PCR primers specific for the bisulfite-converted CHD5 promoter sequence

Taq polymerase suitable for amplifying bisulfite-treated DNA

TOPO TA cloning kit

Bacterial competent cells

LB agar plates with appropriate antibiotic

Sequencing primers

Procedure:

Genomic DNA Isolation: Isolate high-quality genomic DNA from cell lines or tissues using a

commercial kit.

Bisulfite Conversion:

Denature 1-2 µg of genomic DNA.

Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and

hydroquinone. This reaction converts unmethylated cytosines to uracil, while methylated

cytosines remain unchanged.

Incubate the reaction in the dark at 50-55°C for 12-16 hours.
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Purify the bisulfite-treated DNA using a DNA cleanup kit to remove excess bisulfite and

other reagents.

Desulfonate the DNA by treating with NaOH, which converts the uracil sulfonates to uracil.

Purify the final bisulfite-converted DNA.

PCR Amplification:

Design PCR primers specific to the bisulfite-converted CHD5 promoter sequence. Note

that separate primer sets may be needed to amplify methylated and unmethylated alleles.

Perform PCR using a Taq polymerase optimized for bisulfite-treated DNA.

Run the PCR products on an agarose gel to verify amplification.

Cloning and Sequencing:

Ligate the purified PCR products into a TOPO TA cloning vector.

Transform the ligation product into competent E. coli.

Plate the transformed bacteria on selective agar plates and incubate overnight.

Pick individual colonies, grow overnight cultures, and isolate plasmid DNA.

Sequence the plasmid DNA using appropriate sequencing primers.

Data Analysis:

Align the obtained sequences to the original CHD5 promoter sequence.

Calculate the percentage of methylation at each CpG site by counting the number of

clones with a cytosine at that position versus those with a thymine.

Histone Modifications and CHD5 Regulation
CHD5 is an integral component of the Nucleosome Remodeling and Deacetylase (NuRD)

complex, a multi-protein machine that plays a crucial role in transcriptional repression.[6] The
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interaction of CHD5 with specific histone modifications is critical for its function.

CHD5 Interaction with Histone Tails
Unmodified Histone H3: The tandem plant homeodomain (PHD) fingers of CHD5 specifically

recognize and bind to the N-terminal tail of histone H3 that is not methylated at lysine 4

(H3K4me0). This interaction is essential for CHD5's tumor suppressor activity.[7]

H3K27me3: The chromodomains of CHD5 have been shown to bind to histone H3

trimethylated at lysine 27 (H3K27me3), a mark associated with transcriptionally repressed

chromatin.[8]

The mutually exclusive nature of CHD3, CHD4, and CHD5 within the NuRD complex suggests

that different CHD-containing NuRD complexes may have distinct functions and target specific

genomic loci.

Experimental Protocol: Chromatin Immunoprecipitation
(ChIP) for CHD5
ChIP is used to identify the genomic regions where a specific protein, such as CHD5, is bound.

Materials:

Formaldehyde (for cross-linking)

Glycine

Cell lysis buffer

Nuclear lysis buffer

Sonicator

CHD5-specific antibody and control IgG

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)
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Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR primers for target genomic regions

Procedure:

Cross-linking:

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link

proteins to DNA.

Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing:

Lyse the cells to release the nuclei.

Lyse the nuclei to release the chromatin.

Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of

sonication conditions is critical.

Immunoprecipitation:

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

Incubate the chromatin with a CHD5-specific antibody or a control IgG overnight at 4°C.

Add protein A/G beads to capture the antibody-protein-DNA complexes.

Washes:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specifically bound proteins and DNA.
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Elution and Reverse Cross-linking:

Elute the chromatin complexes from the beads.

Reverse the cross-links by incubating at 65°C for several hours in the presence of high

salt.

DNA Purification:

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a commercial kit.

Analysis (ChIP-qPCR):

Perform quantitative PCR using primers specific for genomic regions of interest to

determine the enrichment of CHD5 at these sites.

Non-Coding RNA-Mediated Regulation of CHD5
MicroRNAs (miRNAs) are small non-coding RNAs that can post-transcriptionally regulate gene

expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their

degradation or translational repression. Several miRNAs have been identified that directly

target CHD5.

Quantitative Data on miRNA-Mediated CHD5 Regulation
The following table summarizes the effects of specific miRNAs on CHD5 expression.
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miRNA Cancer Type Cell Line

Effect on
CHD5
Expression/Ac
tivity

Reference(s)

miR-211
Colorectal

Cancer
HCT-116

50% decrease in

CHD5 protein

level; >90%

decrease in

luciferase

reporter activity

[4][9]

miR-17 Neuroblastoma NBLS

Almost complete

reduction of

CHD5 protein

[2][10]

miR-93 Neuroblastoma NBLS

Almost complete

reduction of

CHD5 protein

[2][10]

miR-20b Neuroblastoma NBLS

Almost complete

reduction of

CHD5 protein

[2][10]

miR-106b Neuroblastoma NLF

Significant

downregulation

of CHD5 3'-UTR

reporter

[2]

miR-204 Neuroblastoma NLF, SY5Y

Significant

downregulation

of CHD5 3'-UTR

reporter

[2]

miR-3666 Neuroblastoma NLF, SY5Y

Significant

downregulation

of CHD5 3'-UTR

reporter

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://genome.med.harvard.edu/documents/qpcr/microRNATaqManAssayProtocol.pdf
https://aacrjournals.org/cancerres/article/74/3/652/599196/Role-of-CHD5-in-Human-Cancers-10-Years-LaterRole
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Luciferase Reporter Assay for
miRNA Targeting
This assay is used to validate the direct interaction between a miRNA and the 3'-UTR of a

target gene.

Materials:

Luciferase reporter vector containing the CHD5 3'-UTR

Expression vector for the miRNA of interest (or miRNA mimic)

Control vectors (e.g., empty luciferase vector, scrambled miRNA)

Mammalian cell line (e.g., HEK293T)

Transfection reagent

Dual-luciferase assay system

Procedure:

Vector Construction: Clone the 3'-UTR of CHD5 downstream of the luciferase gene in a

reporter vector. Create a mutant version of the 3'-UTR with alterations in the predicted

miRNA binding site as a negative control.

Cell Culture and Transfection:

Plate cells in a 96-well plate.

Co-transfect the cells with the CHD5 3'-UTR luciferase reporter vector, a Renilla luciferase

control vector (for normalization), and either the miRNA expression vector/mimic or a

control.

Luciferase Assay:

After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities

using a dual-luciferase assay system.
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Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

A significant decrease in luciferase activity in the presence of the miRNA compared to the

control indicates a direct interaction between the miRNA and the CHD5 3'-UTR.

Experimental Protocol: RT-qPCR for CHD5 mRNA and
miRNA
Materials:

RNA extraction kit

Reverse transcription kit (for mRNA and miRNA)

SYBR Green or TaqMan-based qPCR master mix

Primers for CHD5 mRNA and the miRNA of interest

Primers for a reference gene (e.g., GAPDH for mRNA, U6 snRNA for miRNA)

Procedure:

RNA Extraction: Isolate total RNA from cells or tissues.

Reverse Transcription:

For mRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT)

primers.

For miRNA: Use a specific stem-loop RT primer for the miRNA of interest or a poly(A)

tailing-based method.

qPCR:

Perform qPCR using specific primers for CHD5 and the miRNA.
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Include a reference gene for normalization.

Run the reactions on a real-time PCR instrument.

Data Analysis:

Calculate the relative expression levels using the ΔΔCt method.

Signaling Pathways Regulating and Regulated by
CHD5
The tumor suppressor p53 is a key player in the CHD5 signaling network. Evidence suggests a

feedback loop where CHD5 can regulate p53 activity, and p53 may in turn influence CHD5

expression.

CHD5 and the p53 Pathway
CHD5 functions as a tumor suppressor by controlling the p19(Arf)/p53 pathway in mice, which

is homologous to the p14ARF/p53 pathway in humans.[1] Overexpression of CHD5 can

activate the p14ARF/p53 and p16INK4a/RB pathways, leading to cell cycle arrest and

apoptosis.[1] Downregulation of CHD5 by miRNAs can compromise these p53-mediated tumor-

suppressive functions.[4]

MYCN and miRNA-Mediated CHD5 Repression
In neuroblastoma, the MYCN oncogene is often amplified. MYCN can upregulate the

expression of several miRNAs, including miR-17, miR-93, and miR-106b, which in turn repress

CHD5 expression. This creates a signaling cascade where an oncogene actively suppresses a

tumor suppressor.[2]

Visualizing CHD5 Regulatory Networks
The following diagrams, generated using the DOT language, illustrate key regulatory pathways

involving CHD5.
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Caption: CHD5 activates the p14ARF/p53 tumor suppressor pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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